molecular formula C30H38ClN3O5Si B12734741 3H-Pyrrolo(3,2-f)quinoline, 6,7,8,9-tetrahydro-8-chloro-4-(((1,1-dimethylethyl)dimethylsilyl)oxy)-2-methyl-6-((5,6,7-trimethoxy-1H-indol-2-yl)carbonyl)- CAS No. 140447-69-4

3H-Pyrrolo(3,2-f)quinoline, 6,7,8,9-tetrahydro-8-chloro-4-(((1,1-dimethylethyl)dimethylsilyl)oxy)-2-methyl-6-((5,6,7-trimethoxy-1H-indol-2-yl)carbonyl)-

Cat. No.: B12734741
CAS No.: 140447-69-4
M. Wt: 584.2 g/mol
InChI Key: GCSQEMQKLYWNES-UHFFFAOYSA-N
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Description

“3H-Pyrrolo(3,2-f)quinoline, 6,7,8,9-tetrahydro-8-chloro-4-(((1,1-dimethylethyl)dimethylsilyl)oxy)-2-methyl-6-((5,6,7-trimethoxy-1H-indol-2-yl)carbonyl)-” is a synthetic organic compound with a complex structure. It is characterized by multiple functional groups, including a pyrroloquinoline core, a chloro substituent, a silyl ether, and an indole moiety. Compounds like this are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including:

    Formation of the Pyrroloquinoline Core: This might involve cyclization reactions starting from simpler aromatic precursors.

    Introduction of the Chloro Substituent: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Indole Moiety: This could involve coupling reactions such as Suzuki or Stille coupling, using palladium catalysts.

Industrial Production Methods

Industrial production of such compounds would require optimization of each step to maximize yield and purity. This might involve:

    Scaling up reactions: Using larger reactors and optimizing reaction conditions.

    Purification: Techniques like crystallization, distillation, and chromatography to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, especially at the indole moiety, using reagents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction of the chloro substituent could be achieved using hydrogenation or metal hydrides.

    Substitution: The chloro group could be substituted by nucleophiles in reactions like nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: m-CPBA, potassium permanganate.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various nucleophiles into the molecule.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used in the synthesis of more complex molecules.

    Catalysis: Potential use as ligands in catalytic reactions.

Biology

    Pharmacology: Potential as a lead compound in drug discovery, especially for targeting specific enzymes or receptors.

    Biological Probes: Used in studying biological pathways and mechanisms.

Medicine

    Diagnostics: Used in imaging and diagnostic techniques.

Industry

    Materials Science: Potential use in the development of new materials with unique properties.

    Chemical Manufacturing: Used as intermediates in the production of other chemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example:

    Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites.

    Receptor Modulation: It could act as an agonist or antagonist at specific receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    3H-Pyrrolo(3,2-f)quinoline Derivatives: Other derivatives with different substituents.

    Indole Derivatives: Compounds with similar indole moieties.

    Silyl Ethers: Compounds with similar silyl ether groups.

Uniqueness

    Structural Complexity: The combination of multiple functional groups in a single molecule.

    Potential Biological Activity: Unique interactions with biological targets due to its structure.

Properties

CAS No.

140447-69-4

Molecular Formula

C30H38ClN3O5Si

Molecular Weight

584.2 g/mol

IUPAC Name

[4-[tert-butyl(dimethyl)silyl]oxy-8-chloro-2-methyl-3,7,8,9-tetrahydropyrrolo[3,2-f]quinolin-6-yl]-[5-(hydroxymethyl)-6,7-dimethoxy-1H-indol-2-yl]methanone

InChI

InChI=1S/C30H38ClN3O5Si/c1-16-9-21-20-12-19(31)14-34(23(20)13-24(26(21)32-16)39-40(7,8)30(2,3)4)29(36)22-11-17-10-18(15-35)27(37-5)28(38-6)25(17)33-22/h9-11,13,19,32-33,35H,12,14-15H2,1-8H3

InChI Key

GCSQEMQKLYWNES-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C3CC(CN(C3=CC(=C2N1)O[Si](C)(C)C(C)(C)C)C(=O)C4=CC5=CC(=C(C(=C5N4)OC)OC)CO)Cl

Origin of Product

United States

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